N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide
Description
N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines
Properties
Molecular Formula |
C24H21ClN4O4 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O4/c1-14-11-15(2)26-22-21(14)23(31)28(13-20(30)27-17-8-6-7-16(25)12-17)24(32)29(22)18-9-4-5-10-19(18)33-3/h4-12H,13H2,1-3H3,(H,27,30) |
InChI Key |
LRWNVMRTLVXXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 2-methoxybenzaldehyde, and other reagents. The reaction conditions may involve:
Condensation reactions: Combining the starting materials under acidic or basic conditions.
Cyclization reactions: Forming the pyridopyrimidine ring system.
Acylation reactions: Introducing the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyridopyrimidine derivative, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the manufacture of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: Binding to the active site of an enzyme.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidine derivatives: Compounds with similar core structures.
Chlorophenyl derivatives: Compounds with similar substituents.
Uniqueness
N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
